

# 3,5-Dichlorobenzoylacetone nitrile chemical structure

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## Compound of Interest

Compound Name: 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Cat. No.: B1302681

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An In-depth Technical Guide to 3,5-Dichlorobenzoylacetone nitrile: Synthesis, Characterization, and Application

## Abstract

3,5-Dichlorobenzoylacetone nitrile, a key  $\beta$ -ketonitrile, represents a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture—comprising a dichlorinated aromatic ring, a ketone, and a nitrile group—provides multiple reaction sites, enabling the construction of complex molecular scaffolds. This guide offers an in-depth analysis of its chemical properties, provides detailed protocols for its synthesis and subsequent transformation into medicinally relevant heterocycles, and explores its spectroscopic signature. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel therapeutic agents and other high-value chemical entities.

## Molecular Structure and Physicochemical Properties

3,5-Dichlorobenzoylacetone nitrile, also known by its IUPAC name **3-(3,5-Dichlorophenyl)-3-oxopropanenitrile**, is characterized by a central keto-acetonitrile core attached to a 3,5-dichlorinated phenyl ring. The electron-withdrawing nature of the chlorine atoms and the

carbonyl group significantly influences the molecule's reactivity, particularly at the  $\alpha$ -methylene position.

Caption: Chemical structure of 3,5-Dichlorobenzoylacetonitrile.

Table 1: Physicochemical Properties

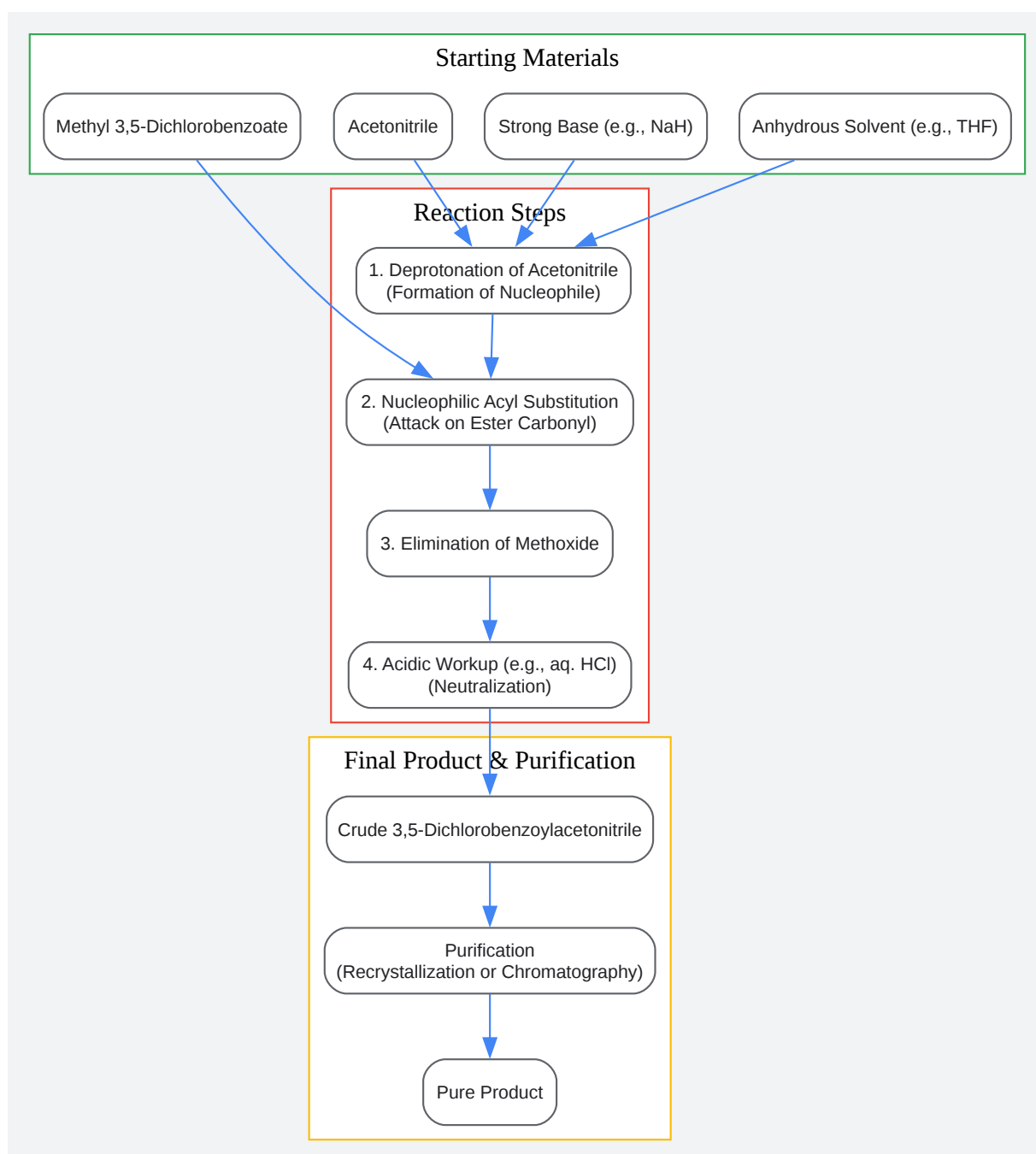
Property	Value	Source(s)
IUPAC Name	3-(3,5-Dichlorophenyl)-3-oxopropanenitrile	[1]
CAS Number	69316-09-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> Cl <sub>2</sub> NO	[1]
Molecular Weight	214.05 g/mol	[1]
InChI Key	HRKMSEMFAARJCZ-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N</chem>	[1]
Appearance	Solid (form may vary)	N/A

## Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to  $\beta$ -ketonitriles like 3,5-Dichlorobenzoylacetonitrile is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a nitrile.[2] For this specific target, the logical precursors are an ester of 3,5-dichlorobenzoic acid (e.g., methyl 3,5-dichlorobenzoate) and acetonitrile.

**Causality of Experimental Design:** The choice of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is critical. The base deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxide leaving group (e.g., methoxide) forms the  $\beta$ -ketonitrile. The reaction is often driven to completion by the final deprotonation of the highly

acidic  $\alpha$ -methylene bridge of the product, which forms a stable enolate. An acidic workup is required to neutralize this enolate and yield the final product.



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Caption: General workflow for the synthesis of 3,5-Dichlorobenzoylacetonitrile.

## Experimental Protocol: Synthesis via Claisen Condensation

- **Reactor Preparation:** A multi-neck, round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (e.g., nitrogen or argon). This ensures anhydrous conditions, which are critical as strong bases like NaH react violently with water.
- **Reagent Charging:** The flask is charged with a dispersion of sodium hydride (1.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- **Nucleophile Generation:** Anhydrous acetonitrile (3.0 equivalents) is added dropwise to the stirred suspension at 0 °C. The excess acetonitrile serves as both reactant and solvent. The mixture is allowed to stir for 30-60 minutes to ensure complete formation of the cyanomethyl anion.
- **Condensation:** A solution of methyl 3,5-dichlorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.<sup>[3]</sup> The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** The reaction is carefully quenched by slowly adding it to a beaker of ice-cold 1M hydrochloric acid. This step neutralizes the excess base and protonates the product enolate.
- **Extraction:** The aqueous mixture is transferred to a separatory funnel and extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Spectroscopic and Analytical Characterization

While publicly available experimental spectra for this specific molecule are scarce, its spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures. This analytical forecast is essential for reaction monitoring and quality control.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides unambiguous structural confirmation. The expected signals in a deuterated solvent (e.g., CDCl<sub>3</sub>) are:

- **Aromatic Protons (Ar-H):** The 3,5-disubstituted pattern will result in two distinct signals. The proton at the C4 position (between the two chlorine atoms) is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around  $\delta$  7.6-7.8 ppm due to coupling with the two C2/C6 protons. The two equivalent protons at the C2 and C6 positions are expected to appear as a doublet around  $\delta$  7.8-8.0 ppm, coupling with the C4 proton.<sup>[4]</sup>
- **Methylene Protons (-CH<sub>2</sub>-):** The active methylene protons are adjacent to both the carbonyl and nitrile groups. They are expected to appear as a sharp singlet around  $\delta$  4.0-4.5 ppm. The exact chemical shift is sensitive to solvent and concentration.

### Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups. Each group vibrates at a characteristic frequency.

Table 2: Predicted IR Absorption Frequencies

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C≡N (Nitrile)	Stretch	2250 - 2270	Medium
C=O (Ketone)	Stretch	1690 - 1710	Strong
C=C (Aromatic)	Stretch	1550 - 1600	Medium-Strong
C-H (Aromatic)	Stretch	3050 - 3100	Medium
C-Cl (Aryl Halide)	Stretch	1000 - 1100	Strong

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

- **Molecular Ion (M<sup>+</sup>):** The molecular weight is 214.05. Due to the presence of two chlorine atoms (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl), the molecular ion will appear as a characteristic cluster of peaks:
  - m/z 213: Corresponding to the molecule with two <sup>35</sup>Cl atoms.
  - m/z 215: Corresponding to one <sup>35</sup>Cl and one <sup>37</sup>Cl.
  - m/z 217: Corresponding to two <sup>37</sup>Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1.
- **Major Fragmentation:** A primary fragmentation pathway is the α-cleavage, involving the loss of the cyanomethyl radical (•CH<sub>2</sub>CN, mass 40).<sup>[5][6]</sup> This would generate the highly stable 3,5-dichlorobenzoyl cation, which would be observed as a prominent isotopic cluster at m/z 173/175/177 (ratio approx. 9:6:1).

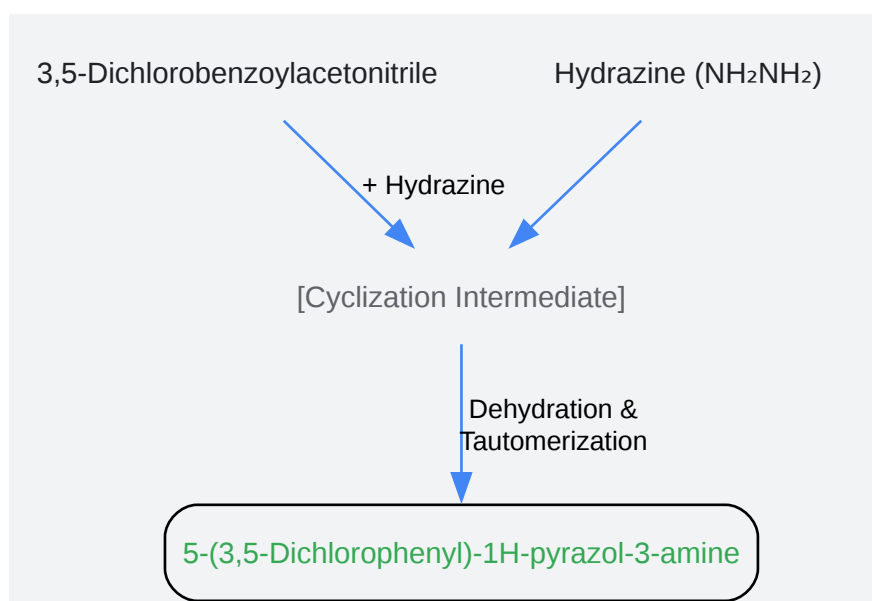
## Chemical Reactivity and Synthetic Utility

The synthetic power of 3,5-Dichlorobenzoylacetonitrile stems from its β-ketonitrile motif, which serves as a 1,3-dielectrophile precursor for synthesizing a vast range of heterocycles.<sup>[7]</sup> A

cornerstone application is the synthesis of pyrazoles.

## Application in Pyrazole Synthesis

The Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl equivalent with hydrazine or its derivatives.[8] The  $\beta$ -ketonitrile acts as the 1,3-dicarbonyl component. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto the highly electrophilic ketone carbonyl, followed by intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, and subsequent tautomerization to form the stable aromatic pyrazole ring.[9]



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Caption: Reaction scheme for the synthesis of a substituted pyrazole.

## Experimental Protocol: Synthesis of 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine

- **Reaction Setup:** To a solution of 3,5-Dichlorobenzoylacetonitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
- **Reaction Conditions:** Add a catalytic amount of a weak acid, such as acetic acid. Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

- **Isolation:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
- **Purification:** Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure pyrazole derivative.

## Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.<sup>[10][11]</sup> Its value lies in its rigid, aromatic nature and the precise orientation of its nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.<sup>[9]</sup>

By using 3,5-Dichlorobenzoylacetonitrile as a starting material, medicinal chemists can readily access pyrazoles bearing the 3,5-dichlorophenyl moiety. This substitution pattern is often employed to enhance binding affinity, improve metabolic stability, or modulate the pharmacokinetic properties of a drug candidate.

Examples of Pyrazole-Containing Drugs:

- **Celecoxib (Celebrex):** A selective COX-2 inhibitor used as an anti-inflammatory agent.
- **Rimonabant:** A cannabinoid receptor antagonist developed as an anti-obesity drug.
- **Sildenafil (Viagra):** A PDE5 inhibitor used to treat erectile dysfunction, which contains a fused pyrazole ring system.

## Safety and Handling

While a specific, comprehensive safety data sheet for 3,5-Dichlorobenzoylacetonitrile is not universally available, the hazards can be inferred from its functional groups and related compounds.  $\beta$ -ketonitriles and organochlorine compounds should be handled with care.

- **General Hazards:** Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.<sup>[12][13][14]</sup>
- **Personal Protective Equipment (PPE):**



- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated skin contact.
- Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucial Self-Validation: Always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier before handling this compound. The information provided here is for guidance and does not replace a formal SDS.

## Conclusion

3,5-Dichlorobenzoylacetone nitrile is a synthetically powerful and strategically important intermediate. Its well-defined reactivity, particularly as a precursor to pyrazoles and other heterocycles, establishes it as a critical tool for professionals in drug discovery and fine chemical synthesis. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

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